4-{4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazino}-1H-indole
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Overview
Description
4-{4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazino}-1H-indole is a complex organic compound that features a sulfonylpiperazine group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazino}-1H-indole typically involves multiple steps:
Formation of the sulfonylpiperazine intermediate: This step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with piperazine under basic conditions.
Coupling with indole: The sulfonylpiperazine intermediate is then coupled with indole using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazino}-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-{4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazino}-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazino}-1H-indole involves its interaction with specific molecular targets. The sulfonylpiperazine group can interact with enzymes or receptors, modulating their activity. The indole core can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenethylamine: A compound with a similar phenyl structure but different functional groups.
2-(4-chlorophenyl)ethylamine: Another compound with a phenyl ring and an amine group.
Uniqueness
4-{4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazino}-1H-indole is unique due to the presence of both the sulfonylpiperazine and indole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-13-11-19(16(21)12-15(13)20)27(25,26)24-9-7-23(8-10-24)18-4-2-3-17-14(18)5-6-22-17/h2-6,11-12,22H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDRZQIUJYBDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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